![molecular formula C33H31NO5 B560444 5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid CAS No. 1456602-51-9](/img/structure/B560444.png)
5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid
Descripción general
Descripción
The compound “5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid” is a derivative of salicylic acid, which is a common compound used in various pharmaceutical applications . The compound has additional functional groups attached to it, including a cyclohexylbenzyl group and a phenoxybenzoyl group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These groups would likely influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. As with the synthesis, without specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Cancer Therapy
S3I-1757 has been identified as a potent inhibitor of STAT3-STAT3 dimerization, which is crucial for the transcriptional activity of STAT3 . This compound selectively inhibits the phosphorylation of STAT3, thereby suppressing the nuclear accumulation of P-Y705-STAT3 and its DNA binding and transcriptional activation . This leads to the downregulation of STAT3 target genes such as Bcl-xL, survivin, cyclin D1, and MMP9, which are associated with tumor survival, proliferation, and metastasis . Therefore, S3I-1757 holds significant potential as a therapeutic agent in cancers where STAT3 plays a key role in malignant transformation.
Molecular Targeting
The specificity of S3I-1757 in targeting the Y-705 binding site in the STAT3-SH2 domain makes it an excellent candidate for molecular targeting strategies . Its ability to disrupt STAT3 dimerization without affecting other signaling pathways like Akt and Erk1/2 is particularly valuable for designing targeted cancer therapies with minimal off-target effects .
Drug Development
The discovery of S3I-1757 has opened new avenues in drug development for diseases where STAT3 is implicated. The compound’s selective inhibition of STAT3 activity provides a blueprint for developing more potent and selective inhibitors that can be used in clinical settings to treat various STAT3-dependent conditions .
Anti-Metastatic Agent
S3I-1757 has shown efficacy in inhibiting the migration and invasion of human cancer cells . This suggests its potential use as an anti-metastatic agent, preventing the spread of cancer to other parts of the body, which is a critical aspect of cancer progression.
Chemoprevention
Given its role in suppressing the expression of genes driving hallmarks of cancer, S3I-1757 could be explored as a chemopreventive agent . It could potentially be used to prevent the transformation of precancerous cells into malignant ones, especially in individuals at high risk of developing cancer.
Nanomedicine
Research has indicated that S3I-1757 can be effectively delivered using micellar nano-carriers . This enhances its solubility and bioavailability, making it a promising candidate for nanomedicine applications where targeted delivery and controlled release of therapeutic agents are crucial.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(4-cyclohexylphenyl)methyl-(4-phenoxybenzoyl)amino]-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31NO5/c35-31-20-17-27(21-30(31)33(37)38)34(22-23-11-13-25(14-12-23)24-7-3-1-4-8-24)32(36)26-15-18-29(19-16-26)39-28-9-5-2-6-10-28/h2,5-6,9-21,24,35H,1,3-4,7-8,22H2,(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMHQDKLWUWPDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CN(C3=CC(=C(C=C3)O)C(=O)O)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.